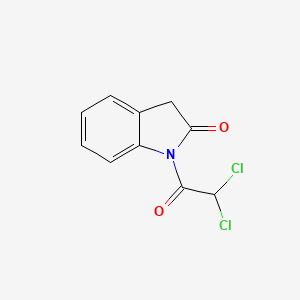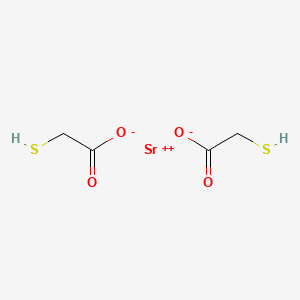
Strontium thioglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium thioglycolate, also known as the strontium salt of mercaptoacetic acid, is a chemical compound widely used in the cosmetic industry. It is primarily known for its role in depilatory products, where it helps in the removal of unwanted body hair by breaking down the keratin structure in hair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium thioglycolate can be synthesized by reacting thioglycolic acid with strontium hydroxide. The reaction typically occurs in an aqueous medium, where thioglycolic acid (HSCH2COOH) reacts with strontium hydroxide (Sr(OH)2) to form this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of thioglycolic acid with strontium hydroxide under specific temperature and pH conditions to ensure maximum yield and purity. The resulting product is then purified and formulated for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Strontium thioglycolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent, changing the chemical nature of other substances by adding hydrogen or removing oxygen.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.
Substitution Reactions: Alkyl halides (R-X) under basic conditions.
Major Products Formed:
Oxidation: Dithiodiglycolic acid.
Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution: Thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Strontium thioglycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of protein structures due to its ability to break disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations for skin treatments.
Industry: Utilized in the formulation of depilatory creams and hair waving or straightening products
Mecanismo De Acción
Strontium thioglycolate exerts its effects primarily through the reduction of disulfide bonds in keratin, the protein that makes up hair. By breaking these bonds, the compound weakens the hair structure, making it easier to remove. This mechanism is similar to other thioglycolates, which are known for their ability to disrupt the structural integrity of keratin .
Comparación Con Compuestos Similares
Calcium Thioglycolate: Another thioglycolate used in depilatory products, but less stable than strontium thioglycolate.
Sodium Thioglycolate: Commonly used in permanent wave solutions for hair.
Ammonium Thioglycolate: Used in hair perming and straightening products.
Uniqueness of this compound: this compound is considered more effective than calcium thioglycolate due to its higher stability and efficacy in breaking down keratin. It also has a lower odor profile compared to other thioglycolates, making it more suitable for cosmetic applications .
Propiedades
Número CAS |
63387-34-8 |
|---|---|
Fórmula molecular |
C4H6O4S2Sr |
Peso molecular |
269.8 g/mol |
Nombre IUPAC |
strontium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Sr/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
Clave InChI |
JEUDXCQTVURKDL-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



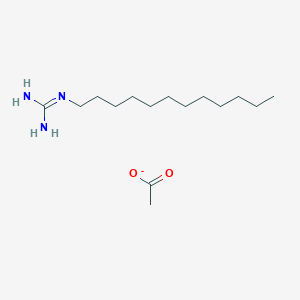
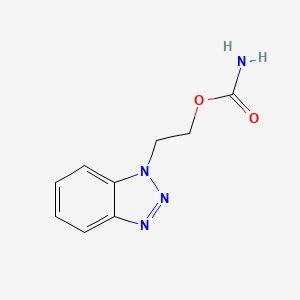
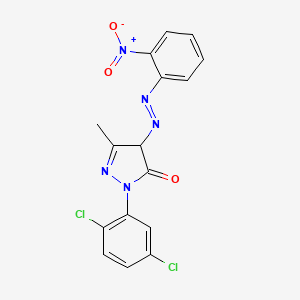
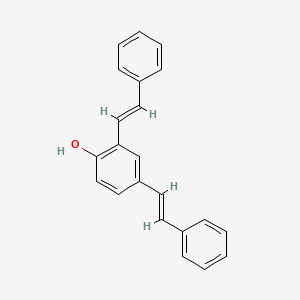
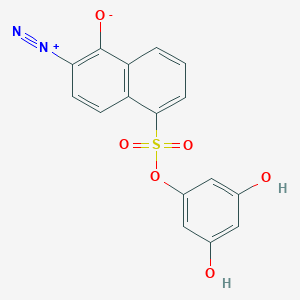
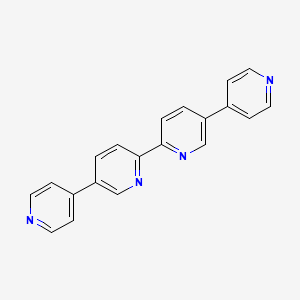
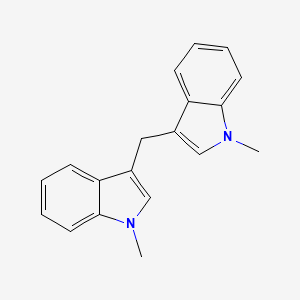
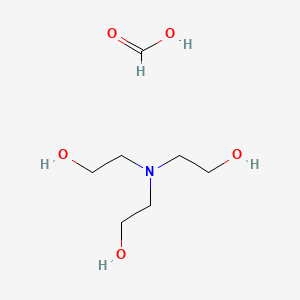
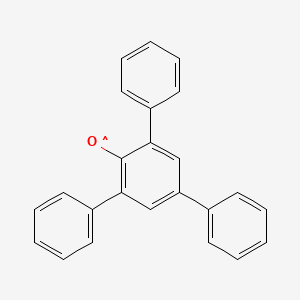
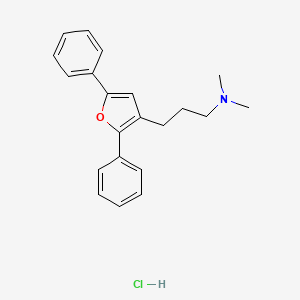
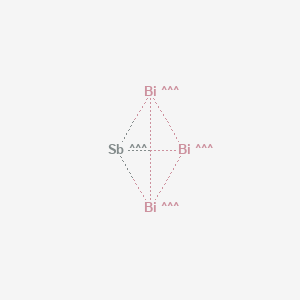
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
